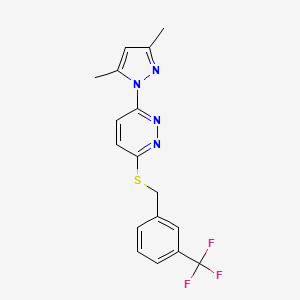

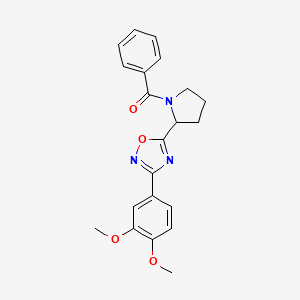

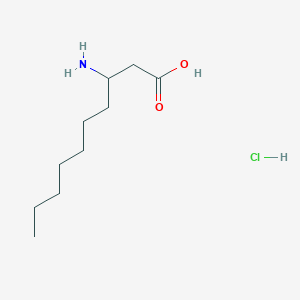

![molecular formula C13H12BrN3O2S B2484795 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899944-29-7](/img/structure/B2484795.png)

2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide often involves multi-step processes, including S-alkylation and acylation reactions. For instance, compounds with related structures have been synthesized through the S-alkylation of 1,3,4-oxadiazole derivatives, followed by reactions with chloroacetyl chloride or other electrophiles to introduce the desired functional groups (Nayak et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is often characterized using techniques such as IR, NMR, and mass spectral data. These methods provide detailed information about the compound's functional groups, molecular geometry, and electronic structure (Subasri et al., 2016).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, including ring closure reactions and substitutions, which are crucial for their synthesis and modification. The reactivity towards different reagents and conditions highlights the versatile chemical properties of such compounds (Siddiqui et al., 2014).

Physical Properties Analysis

The physical properties of 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide and related compounds, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are typically assessed using crystallography and thermal analysis techniques (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are central to understanding the potential applications of these compounds. Studies often focus on the interaction with enzymes, receptors, or microbial organisms to evaluate their biological activities and potential as therapeutic agents (Shukla et al., 2012).

Scientific Research Applications

Antimicrobial Properties

2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide has shown potential in the realm of antimicrobial research. Various studies have indicated the synthesis of compounds with similar structures that exhibited promising results against both bacterial and fungal infections. For instance, Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating significant in vitro antibacterial and antifungal activities (Darwish et al., 2014). Similarly, Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which were identified as potential anti-bacterial agents (Siddiqui et al., 2014).

Anticancer Activity

The compound and its derivatives have been explored for their potential anticancer activities. Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles, including a compound similar in structure to 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, which exhibited high activity against specific cancer cell lines (Zyabrev et al., 2022). Furthermore, Baviskar et al. (2013) synthesized derivatives of thiazolidin-4-one, which displayed antimicrobial activity and potential for anticancer properties (Baviskar et al., 2013).

Enzyme Inhibition and Molecular Docking

Several studies have also focused on enzyme inhibition and molecular docking. Yushyn et al. (2022) discussed the synthesis of a hybrid molecule with 1,3,4-thiadiazole, showing anticancer properties through enzyme inhibition (Yushyn et al., 2022). Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, exploring their antioxidant activity through molecular docking studies (Chkirate et al., 2019).

Analgesic and Anti-Inflammatory Properties

The potential analgesic and anti-inflammatory properties of similar compounds have been investigated. Nayak et al. (2014) synthesized heterocyclic acetamide derivatives, showing significant anti-inflammatory and analgesic activities (Nayak et al., 2014).

properties

IUPAC Name |

2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O2S/c1-8-6-9(2-3-10(8)14)17-5-4-16-12(13(17)19)20-7-11(15)18/h2-6H,7H2,1H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOYNOKZOHHGRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C(C2=O)SCC(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

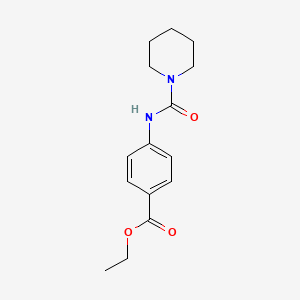

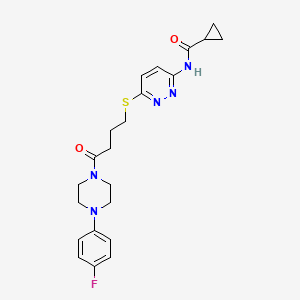

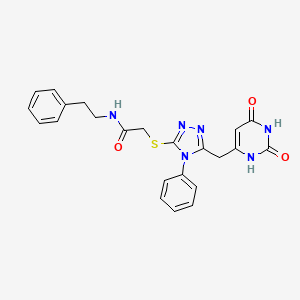

![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)

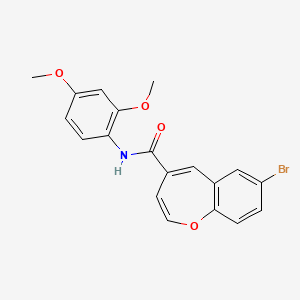

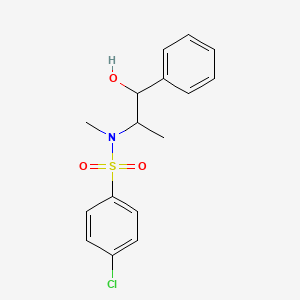

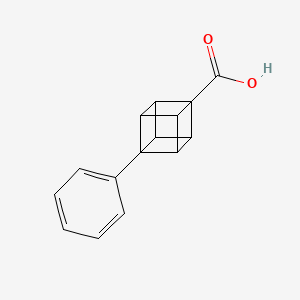

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2484727.png)

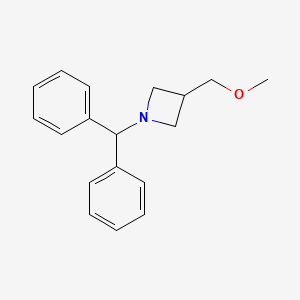

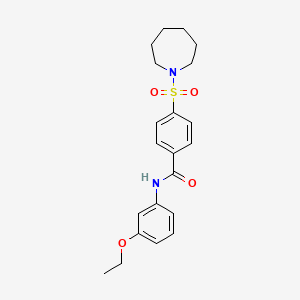

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)